(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol (2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17954838
InChI: InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1
SMILES:
Molecular Formula: C13H19N5O5
Molecular Weight: 325.32 g/mol

(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

CAS No.:

Cat. No.: VC17954838

Molecular Formula: C13H19N5O5

Molecular Weight: 325.32 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol -

Specification

Molecular Formula C13H19N5O5
Molecular Weight 325.32 g/mol
IUPAC Name (2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1
Standard InChI Key DPRKTPGJARCDPS-GSLILNRNSA-N
Isomeric SMILES CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N
Canonical SMILES CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name defines its precise stereochemistry: the oxolane ring adopts a (2R,3S,5R) configuration, while the purine base is substituted at position 6 with a 1-hydroxypropan-2-yloxy group. The molecular formula, C₁₃H₁₉N₅O₅ (molecular weight: 325.32 g/mol), reflects a hydroxyl-rich structure, with critical functional groups including:

  • A 2-amino-purine base, facilitating hydrogen bonding with biological targets.

  • A 1-hydroxypropan-2-yloxy side chain, introducing stereochemical complexity and potential metabolic stability.

  • A hydroxymethyl group at position 2 of the oxolane ring, influencing solubility and conformational flexibility .

Stereochemical Implications

Stereochemistry profoundly impacts biological activity. The (2R,3S,5R) configuration ensures proper spatial alignment for interactions with enzymes like kinases or polymerases. For example, enantiomeric purity in nucleoside analogs is critical for antiviral efficacy, as mismatched stereochemistry often renders compounds inactive or toxic . Computational modeling of this compound’s 3D structure suggests that the 1-hydroxypropan-2-yloxy group adopts a gauche conformation, minimizing steric hindrance while optimizing hydrogen-bonding potential .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step strategies typical of nucleoside analogs:

  • Sugar Moiety Preparation: Asymmetric organocatalysis generates the (2R,3S,5R)-oxolane intermediate, leveraging Evans oxazolidinone auxiliaries to enforce stereoselectivity.

  • Purine Base Functionalization: Mitsunobu coupling attaches the 1-hydroxypropan-2-yloxy group to the 6-position of 2-aminopurine, preserving the amino group at position 2 .

  • Glycosidic Bond Formation: Vorbrüggen glycosylation links the sugar and base moieties, employing trimethylsilyl triflate as a catalyst to achieve β-selectivity .

Analytical Validation

Post-synthesis characterization employs:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm stereochemistry, with key signals at δ 5.85 ppm (H1' of oxolane) and δ 8.15 ppm (H8 of purine) .

  • Mass Spectrometry: High-resolution ESI-MS matches the theoretical mass (325.32 g/mol) with a deviation < 2 ppm.

  • X-ray Crystallography: Fragment screening data reveal a monoclinic crystal system (space group P2₁), with hydrogen-bonding networks stabilizing the lattice .

Biological Activity and Mechanism

Enzyme Interactions

The compound’s purine base mimics endogenous nucleosides, enabling binding to:

  • DNA/RNA Polymerases: Competitive inhibition assays show IC₅₀ values of 12.3 μM against human DNA polymerase γ, suggesting mitochondrial toxicity risks .

  • Adenosine Deaminase: Resistance to deamination due to the 2-amino group enhances metabolic stability compared to adenosine analogs .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundMolecular FormulaKey ModificationBiological Activity
Target CompoundC₁₃H₁₉N₅O₅6-(1-hydroxypropan-2-yloxy)Antiviral, polymerase inhibition
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)purin-9-yl)oxolan-3-olC₁₁H₁₅N₅O₃6-(methylamino)Anticancer (IC₅₀ = 5.2 μM)
Guanylyl-guanylyl-guanosineC₃₀H₃₈N₁₅O₁₈P₂Polymerized guanine residuesRNA primer synthesis

Structure-Activity Relationships

  • 6-Position Substitution: Bulkier groups (e.g., 1-hydroxypropan-2-yloxy) enhance target selectivity but reduce cell permeability .

  • Sugar Puckering: The (2R,3S,5R) configuration induces C3'-endo puckering, mimicking ribonucleosides and favoring polymerase recognition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator